4,6-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine
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Overview
Description
4,6-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine is a complex organic compound featuring a pyrimidine core substituted with a triazole ring and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common route includes the formation of the triazole ring through a click reaction between an azide and an alkyne. The trimethoxyphenyl group is introduced via electrophilic aromatic substitution, and the pyrimidine core is constructed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the trimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4,6-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in cancer research due to its ability to inhibit specific enzymes and proteins.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to enhance binding affinity to certain proteins, while the triazole and pyrimidine cores contribute to the compound’s overall stability and specificity. This compound can inhibit enzymes like tubulin and heat shock protein 90, leading to disrupted cellular processes and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of genital warts and has a similar trimethoxyphenyl group.
Trimetrexate: A dihydrofolate reductase inhibitor with a related structure.
Uniqueness
4,6-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine is unique due to its combination of a triazole ring, a pyrimidine core, and a trimethoxyphenyl group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H20N6O3 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
4,6-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C17H20N6O3/c1-9-6-10(2)19-16(18-9)21-17-20-15(22-23-17)11-7-12(24-3)14(26-5)13(8-11)25-4/h6-8H,1-5H3,(H2,18,19,20,21,22,23) |
InChI Key |
AXSGQIGZSXHXPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)C |
Origin of Product |
United States |
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